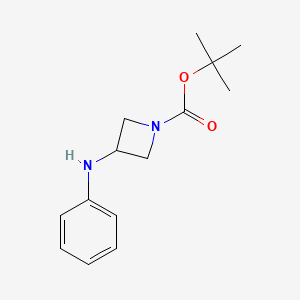

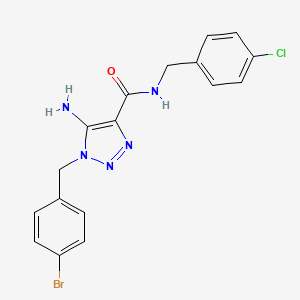

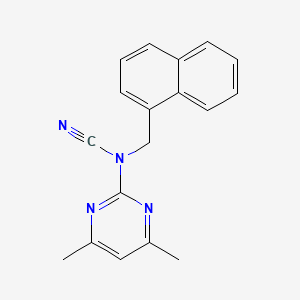

![molecular formula C20H21N7O2 B2817369 N-(1-([1,2,4]三唑[4,3-a]吡嗪-8-基)吡咯啉-3-基)-5-氧代-1-苯基吡咯啉-3-甲酰胺 CAS No. 2034382-57-3](/img/structure/B2817369.png)

N-(1-([1,2,4]三唑[4,3-a]吡嗪-8-基)吡咯啉-3-基)-5-氧代-1-苯基吡咯啉-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “5-oxo-1-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)pyrrolidine-3-carboxamide”:

Antibacterial Applications

This compound has shown potential as an antibacterial agent. The triazolo[4,3-a]pyrazine moiety is known for its antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. Research indicates that derivatives of this compound can inhibit bacterial growth by interfering with bacterial cell wall synthesis or protein function .

Antiviral Applications

The triazolo[4,3-a]pyrazine structure in this compound also exhibits antiviral properties. Studies have demonstrated that similar compounds can inhibit viral replication by targeting viral enzymes or interfering with viral RNA synthesis. This makes it a promising candidate for developing treatments against viral infections .

Antifungal Applications

In addition to antibacterial and antiviral properties, this compound has potential antifungal applications. The triazolo[4,3-a]pyrazine ring system can disrupt fungal cell membrane integrity or inhibit fungal enzyme activity, making it effective against various fungal pathogens .

Anti-inflammatory Applications

Research has shown that compounds containing the triazolo[4,3-a]pyrazine moiety can exhibit anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines or block inflammatory pathways, making them useful in treating inflammatory diseases .

Anticancer Applications

The compound’s structure suggests potential anticancer properties. The triazolo[4,3-a]pyrazine moiety can induce apoptosis in cancer cells or inhibit cancer cell proliferation by targeting specific cellular pathways. This makes it a candidate for developing new anticancer therapies .

Neuroprotective Applications

There is evidence that compounds with the triazolo[4,3-a]pyrazine structure can have neuroprotective effects. These compounds can protect neurons from oxidative stress or inhibit neuroinflammatory processes, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s or Parkinson’s .

Antioxidant Applications

The compound may also have antioxidant properties. The triazolo[4,3-a]pyrazine moiety can scavenge free radicals or enhance the activity of antioxidant enzymes, helping to protect cells from oxidative damage .

Antidiabetic Applications

Finally, this compound has potential applications in managing diabetes. The triazolo[4,3-a]pyrazine structure can improve insulin sensitivity or inhibit enzymes involved in glucose metabolism, making it a promising candidate for developing antidiabetic drugs .

These diverse applications highlight the compound’s versatility and potential in various fields of scientific research. If you have any specific questions or need further details on any of these applications, feel free to ask!

未来方向

作用机制

Target of Action

Similar compounds, such as other triazolo[4,3-a]pyrazine derivatives, have been found to exhibit antibacterial activities against both gram-positive and gram-negative bacteria .

Mode of Action

It is known that many nitrogen-containing heterocycles, like this compound, are the basic backbone of many physiologically active compounds and drugs . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Biochemical Pathways

Similar compounds have shown to affect the growth of bacteria such asStaphylococcus aureus and Escherichia coli . This suggests that the compound may interfere with essential biochemical pathways in these organisms, leading to their inhibition.

Pharmacokinetics

Similar compounds have been found to exhibit good bioavailability

Result of Action

Similar compounds have shown moderate to good antibacterial activities against both gram-positiveStaphylococcus aureus and Gram-negative Escherichia coli strains . This suggests that the compound may have similar antibacterial effects.

Action Environment

It is known that many factors, such as ph, temperature, and presence of other substances, can influence the action and stability of similar compounds .

属性

IUPAC Name |

5-oxo-1-phenyl-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]pyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N7O2/c28-17-10-14(11-27(17)16-4-2-1-3-5-16)20(29)23-15-6-8-25(12-15)18-19-24-22-13-26(19)9-7-21-18/h1-5,7,9,13-15H,6,8,10-12H2,(H,23,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHVHSKBBJJOWMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)C4=NC=CN5C4=NN=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

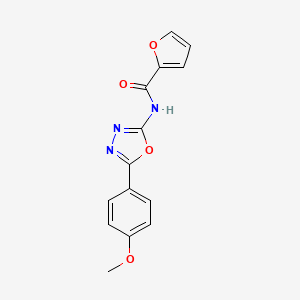

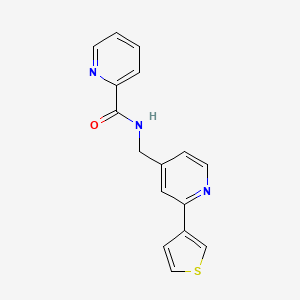

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2817286.png)

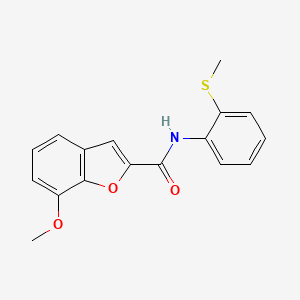

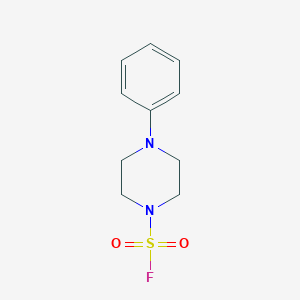

![N-(4-methoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2817290.png)

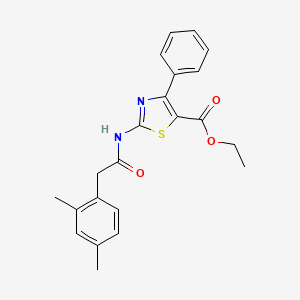

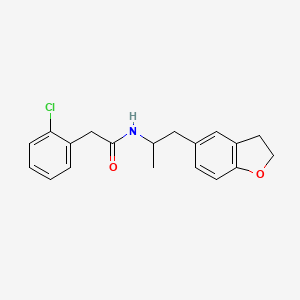

![3-(4-chlorobenzyl)-5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2817292.png)

![2,3-Dihydrospiro[indene-1,3'-piperidine] hydrochloride](/img/structure/B2817296.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-benzoylbenzamide](/img/structure/B2817299.png)